molecular formula C17H10Cl3N3OS B8324626 2-Chloro-N-(4-(4,6-dichloropyrimidin-2-ylthio)phenyl)benzamide

2-Chloro-N-(4-(4,6-dichloropyrimidin-2-ylthio)phenyl)benzamide

Cat. No. B8324626
M. Wt: 410.7 g/mol
InChI Key: DCLPILHPHGCYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-(4,6-dichloropyrimidin-2-ylthio)phenyl)benzamide is a useful research compound. Its molecular formula is C17H10Cl3N3OS and its molecular weight is 410.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(4-(4,6-dichloropyrimidin-2-ylthio)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(4-(4,6-dichloropyrimidin-2-ylthio)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-N-(4-(4,6-dichloropyrimidin-2-ylthio)phenyl)benzamide

Molecular Formula

C17H10Cl3N3OS

Molecular Weight

410.7 g/mol

IUPAC Name

2-chloro-N-[4-(4,6-dichloropyrimidin-2-yl)sulfanylphenyl]benzamide

InChI

InChI=1S/C17H10Cl3N3OS/c18-13-4-2-1-3-12(13)16(24)21-10-5-7-11(8-6-10)25-17-22-14(19)9-15(20)23-17/h1-9H,(H,21,24)

InChI Key

DCLPILHPHGCYAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)SC3=NC(=CC(=N3)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL round bottom flask was charged with 4,6-dichloro-2-methanesulfonylpyrimidine (7.00 g, 26.6 mmol), 2-chloro-N-(4-mercapto-phenyl)-benzamide (6.33 g, 27.9 mmol) and acetonitrile (100 mL) under nitrogen. Once the solid had dissolved, the reaction mixture was cooled to 0° C. and triethylamine (3.7 mL, 26.6 mmol) was added dropwise. The solution was stirred at 0° C. for 10 min and then allowed to warm to room temperature and stirred for 1 h. After this time, water (50 mL) was added and a white solid precipitated and the reaction mixture stirred for an additional 4 h. After this time, the reaction mixture was filtered and the solid washed with acetonitrile (2×10 mL) to give the title compound as a white solid (8.03 g, 74%). 1H NMR (DMSO) 7.4-7.6 (5H, m), 7.7 (1H, s), 7.80-7.85 (2H, d), 10.9 (1H, s). MS (ES+): 412
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
74%

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